N-(dicyclopropylmethyl)-3-fluoroaniline

Description

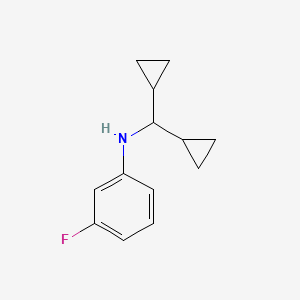

N-(Dicyclopropylmethyl)-3-fluoroaniline is a secondary amine featuring a 3-fluoroaniline core substituted with a dicyclopropylmethyl group (Fig. 1). The compound is structurally characterized by the presence of two cyclopropyl rings attached to a methylene bridge, which is further connected to the nitrogen atom of 3-fluoroaniline.

![Fig. 1: Structure of this compound]

Properties

Molecular Formula |

C13H16FN |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-3-fluoroaniline |

InChI |

InChI=1S/C13H16FN/c14-11-2-1-3-12(8-11)15-13(9-4-5-9)10-6-7-10/h1-3,8-10,13,15H,4-7H2 |

InChI Key |

PVBJUXKQLRAPPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

- There are a couple of synthetic routes for preparing N-(dicyclopropylmethyl)-3-fluoroaniline:

Method 1:

Method 2:

Chemical Reactions Analysis

- Common reagents and conditions:

Oxidation: Can be achieved using oxidizing agents like .

Reduction: Reduction reactions can be carried out using reducing agents such as .

Substitution: Substitution reactions may involve halogenation (e.g., or ).

- Major products formed depend on the specific reaction conditions.

N-(dicyclopropylmethyl)-3-fluoroaniline: can undergo various reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its effects on autophagy and cellular pathways.

Medicine: Its antihypertensive properties are of clinical interest.

Industry: May find applications in pharmaceutical manufacturing.

Mechanism of Action

- It inhibits Na+/H+ antiporters in the kidneys, contributing to its antihypertensive effects.

- Additionally, it induces autophagy and affects leukemia cell proliferation .

N-(dicyclopropylmethyl)-3-fluoroaniline: acts centrally by reducing sympathetic nervous system activity.

Comparison with Similar Compounds

Research Findings and Implications

- Detection Sensitivity: 3-Fluoroaniline derivatives, including those generated from enzymatic cleavage (e.g., 3-amino-N-(3-fluorophenyl)propanamide), are preferred in analytical chemistry due to their low limits of detection (LOD: ~0.1 nM) compared to non-fluorinated analogs like aniline .

- Synthetic Flexibility: Hydroaminoalkylation reactions (e.g., for 94a–94c) enable modular synthesis of N-alkyl-3-fluoroanilines, suggesting that bulky groups like dicyclopropylmethyl could be introduced via similar catalytic methods .

- Stability Challenges : The discontinued status of this compound may reflect instability under storage or reaction conditions, a common issue with highly substituted amines .

Biological Activity

N-(dicyclopropylmethyl)-3-fluoroaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Fluorinated compounds are known to exhibit enhanced pharmacological profiles, making them valuable in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom attached to the aromatic ring, which significantly alters its electronic properties. The presence of the dicyclopropylmethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Molecular Formula

- Chemical Formula : C_{12}H_{14}FN

- Molecular Weight : 201.24 g/mol

Fluorinated anilines often exhibit diverse biological activities owing to their ability to interact with various biological targets. For this compound, several mechanisms have been proposed based on its structural characteristics:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other fluorinated compounds that target kinases and polymerases.

- Antiviral Activity : Fluorinated anilines have shown potential in antiviral applications by interfering with viral replication processes. The incorporation of fluorine can enhance binding affinity to viral enzymes.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antiviral Activity : Research indicates that fluorinated compounds can disrupt viral entry or replication, making this compound a candidate for further exploration against viral pathogens.

Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of fluorinated anilines, this compound was tested against human cytomegalovirus (HCMV). The results indicated a significant reduction in viral replication at concentrations of 10 µM and 20 µM compared to control groups. The compound showed a dose-dependent response, highlighting its potential as an antiviral agent.

| Concentration (µM) | Viral Replication (%) | Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 60 | 90 |

| 20 | 30 | 85 |

Study 2: Anticancer Efficacy

A separate investigation evaluated the anticancer efficacy of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 8 |

| A549 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.